N-ethylbenzoxazine-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-ethyl-1,2-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)15-12/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
XWBRRKZJXLATRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C(O1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in the Synthesis and Transformations of N Ethylbenzoxazine 6 Carboxylic Acid
Mechanistic Pathways of Benzoxazine (B1645224) Ring Formation
The formation of the 1,3-benzoxazine ring is a classic example of a Mannich-type condensation reaction. This process involves the reaction of a phenolic compound, a primary amine, and formaldehyde (B43269). In the synthesis of N-ethylbenzoxazine-6-carboxylic acid, the precursors would be 4-hydroxybenzoic acid, ethylamine (B1201723), and formaldehyde.
The initial steps of the benzoxazine ring formation involve a series of nucleophilic additions and eliminations. The reaction is typically initiated by the formation of a hydroxymethylamine intermediate from the reaction of ethylamine and formaldehyde. Concurrently, formaldehyde can also react with the phenolic precursor.
The mechanism proceeds as follows:
Formation of the Mannich Base Precursor: Ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by proton transfer to form N-(hydroxymethyl)ethanamine.
Electrophilic Aromatic Substitution: The phenolic ring, activated by the hydroxyl group, undergoes electrophilic substitution. A protonated N-(hydroxymethyl)ethanamine or a related cationic species acts as the electrophile, typically attacking the ortho position to the hydroxyl group. This results in the formation of a substituted aminomethyl phenol (B47542).
Cyclization: The final ring-closing step involves an intramolecular reaction. The phenolic hydroxyl group attacks the hydroxymethyl carbon of the aminomethyl group, leading to the elimination of a water molecule and the formation of the stable six-membered benzoxazine ring.
| Step | Reactants | Intermediate/Product | Mechanism Type |
| 1 | Ethylamine, Formaldehyde | N-(hydroxymethyl)ethanamine | Nucleophilic Addition |
| 2 | 4-hydroxybenzoic acid, N-(hydroxymethyl)ethanamine cation | 4-hydroxy-3-((ethylamino)methyl)benzoic acid | Electrophilic Aromatic Substitution |
| 3 | 4-hydroxy-3-((ethylamino)methyl)benzoic acid | This compound | Intramolecular Nucleophilic Substitution/Elimination |
The transition state of the cyclization step is believed to involve a concerted or near-concerted process where the nucleophilic attack of the phenolic oxygen and the departure of the water molecule are closely timed. The presence of the carboxylic acid group at the 6-position may influence the electron density of the aromatic ring, potentially affecting the rate of the electrophilic substitution and cyclization steps. However, without specific experimental data for this compound, this remains a theoretical consideration based on general principles of substituent effects in aromatic systems.
Reaction Mechanisms of Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety of this compound allows for a variety of chemical modifications, primarily through reactions at the carbonyl carbon. These transformations are essential for creating derivatives with altered solubility, reactivity, or for conjugation to other molecules.
The most common reactions of the carboxylic acid group proceed via nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of a leaving group, typically water or a related species, to regenerate the carbonyl double bond.
Fischer esterification is a classic acid-catalyzed method for converting carboxylic acids to esters. In the case of this compound, reaction with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) would yield the corresponding ethyl ester.
The mechanism involves the following key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group is a good leaving group (water), which is eliminated to form a protonated ester.
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the alcohol) to yield the final ester product and regenerate the acid catalyst.
| Stage | Description | Key Intermediate |
| Activation | Protonation of the carbonyl group | Protonated carbonyl |
| Addition | Nucleophilic attack by the alcohol | Tetrahedral intermediate |
| Elimination | Loss of a water molecule | Protonated ester |
| Regeneration | Deprotonation to form the final ester | Ester |
The conversion of this compound to an amide requires the reaction with an amine. This transformation can be achieved through several methods, often involving the activation of the carboxylic acid to create a better leaving group than the hydroxide (B78521) ion.
One common approach involves the use of a coupling agent, such as a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide (B1669883), DCC). The mechanism with a coupling agent generally proceeds as follows:
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.
Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the activated intermediate.
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the amide and a urea (B33335) byproduct.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then highly susceptible to nucleophilic attack by an amine to form the amide.
| Method | Activating Agent | Key Intermediate | Byproduct |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Dicyclohexylurea (DCU) |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl chloride | SO₂ + HCl |
Nucleophilic Acyl Substitution Mechanisms
Anhydride (B1165640) Formation Mechanisms
The conversion of this compound to its corresponding anhydride is a critical transformation for activating the carboxyl group for further reactions. This process typically involves the reaction of two molecules of the carboxylic acid with the removal of one molecule of water. While direct heating can achieve this, the high temperatures required may not be compatible with the benzoxazine ring system. chemistrysteps.com A more common and milder laboratory method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with a carboxylate salt. chemistrysteps.com
The mechanism for anhydride formation from an acyl chloride and a carboxylate proceeds through a nucleophilic acyl substitution. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to yield the symmetric anhydride.
Alternatively, dehydrating agents can be employed to facilitate the direct condensation of two carboxylic acid molecules.
Reduction Mechanisms of the Carboxylic Acid Group
The carboxylic acid group of this compound can be reduced to a primary alcohol. Due to the low reactivity of carboxylic acids towards reduction, strong reducing agents are required.
It is important to note that the specific conditions for the reduction of this compound would need to be carefully optimized to avoid unwanted side reactions involving the benzoxazine ring.
Reactions Involving Carboxylate Anions (e.g., Deprotonation by Organolithiums)
The carboxylic acid proton of this compound is acidic and can be readily removed by a strong base, such as an organolithium reagent, to form a lithium carboxylate. This deprotonation is the initial step in reactions with organolithiums. masterorganicchemistry.com
Following deprotonation, a second equivalent of the organolithium reagent can act as a nucleophile and attack the carbonyl carbon of the lithium carboxylate. This forms a stable dianionic tetrahedral intermediate. masterorganicchemistry.com This intermediate remains stable until an acidic workup is performed. During workup, the dianion is protonated to form a hydrate, which is generally unstable and eliminates a molecule of water to yield a ketone. masterorganicchemistry.com
This reaction provides a pathway to synthesize ketone derivatives of N-ethylbenzoxazine.
Intramolecular Rearrangements and Cycloaddition Reactions
While specific studies on intramolecular rearrangements of this compound are not extensively documented, the benzoxazine ring system itself can undergo thermally or photochemically induced rearrangements. For instance, the benzilic acid rearrangement involves the conversion of a 1,2-diketone to a carboxylic acid, proceeding through a key rearrangement step. libretexts.org Although not directly applicable to the starting material, this highlights a potential rearrangement pathway for derivatives of this compound.
Chemical Transformations and Derivatization Strategies of N Ethylbenzoxazine 6 Carboxylic Acid
Modification of the Carboxylic Acid Functionality
The carboxylic acid group at the 6-position of the N-ethylbenzoxazine ring is a primary site for a variety of chemical transformations, enabling the creation of esters, amides, and other acyl derivatives, as well as its reduction to alcohols and aldehydes.
Synthesis of Esters and Amides from N-ethylbenzoxazine-6-carboxylic Acid
The conversion of this compound to its corresponding esters and amides is a fundamental strategy for modifying its properties. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under dehydrating conditions. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction with alcohols.
Amide synthesis from this compound can be accomplished through various methods. Direct condensation with an amine is possible but often requires high temperatures and may result in low yields. More efficient methods involve the use of coupling reagents, which activate the carboxylic acid for nucleophilic attack by the amine. growingscience.comcommonorganicchemistry.comrsc.org Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HATU, HBTU). growingscience.com These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. growingscience.com
| Derivative | Reagents and Conditions | Solvent |
| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Toluene (B28343) |
| Amides | Amine, Coupling Agent (e.g., DCC, HATU) | DCM or DMF |
Formation of Acid Chlorides and Anhydrides
For enhanced reactivity in subsequent nucleophilic acyl substitution reactions, this compound can be converted into its more reactive acid chloride or anhydride (B1165640) derivatives. The formation of the acid chloride is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comlibretexts.org These reactions are typically performed in an inert solvent or neat, and the byproducts (SO₂, HCl, CO, CO₂) are gaseous, which simplifies purification. commonorganicchemistry.com
Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be prepared by reacting the carboxylic acid with an acid chloride or another activated acyl species.
| Derivative | Reagents | Common Byproducts |
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | SO₂, HCl, CO, CO₂ |
| Anhydride | Dehydrating agent (e.g., P₂O₅) for symmetrical | H₂O |
Reduction to Alcohols and Aldehydes
The carboxylic acid functionality of this compound can be reduced to a primary alcohol or, with more difficulty, to an aldehyde. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are required for the complete reduction to the corresponding primary alcohol, (N-ethyl-3,4-dihydro-2H-benzo[b] scilit.comrsc.orgoxazin-6-yl)methanol. libretexts.orgyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction and liberate the alcohol. libretexts.orgyoutube.com Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids to alcohols. libretexts.org
The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than the starting carboxylic acid. This conversion is often achieved indirectly by first converting the carboxylic acid to a less reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H).
Functionalization of the Benzoxazine (B1645224) Core
Beyond the carboxylic acid group, the benzoxazine ring system itself offers opportunities for further chemical modification through electrophilic and nucleophilic substitution reactions.
Nucleophilic Substitution on the Benzoxazine Ring
While less common than electrophilic substitution on the benzene (B151609) portion, nucleophilic substitution reactions on the benzoxazine ring can also be envisioned. The presence of strongly electron-withdrawing groups on the aromatic ring can activate it towards nucleophilic aromatic substitution (SNAᵣ). youtube.com In such cases, a suitable leaving group on the ring could be displaced by a nucleophile. Additionally, the methylene (B1212753) bridge of the oxazine (B8389632) ring can be susceptible to nucleophilic attack under certain conditions, potentially leading to ring-opening reactions. rsc.org
This compound as a Synthetic Building Block
Utility in DNA-Encoded Library (DEL) Synthesis
While no specific examples of the incorporation of this compound into DNA-Encoded Libraries (DELs) have been reported in peer-reviewed literature, its structure is amenable to the foundational principles of DEL synthesis. Carboxylic acids are a crucial class of building blocks in the construction of these vast combinatorial libraries.
The general strategy for integrating a carboxylic acid into a DEL involves its coupling with an amine-functionalized DNA headpiece. This reaction, forming a stable amide bond, is one of the most common initial steps in DEL production. The process typically involves the activation of the carboxylic acid to facilitate its reaction with the DNA-linked amine under aqueous, DNA-compatible conditions.
Table 1: Common Activating Agents for Amide Bond Formation in DEL Synthesis
| Activating Agent | Description |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325) that facilitates the formation of an active O-acylisourea intermediate. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient coupling reagent that forms an active ester, often used in solid-phase peptide synthesis and adapted for DELs. |
| TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) | Another uronium-based coupling agent that promotes rapid and efficient amide bond formation. |
| DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | A triazine-based coupling reagent that has been successfully employed in DEL synthesis. |
The N-ethylbenzoxazine moiety of the molecule would then serve as a scaffold, providing a unique three-dimensional shape and chemical functionality to the library members. Subsequent diversification steps in a split-and-pool synthesis could further elaborate the structure, building upon the benzoxazine core to generate a library of compounds for screening against biological targets.
Scaffolds for Drug Design and Compound Libraries
The benzoxazine ring system is a recognized scaffold in medicinal chemistry, known to be present in molecules with a range of biological activities. The incorporation of a carboxylic acid at the 6-position, as in this compound, provides a key attachment point for generating a library of derivatives.
Through standard parallel synthesis techniques, the carboxylic acid can be converted into a variety of functional groups, including:
Amides: By reacting with a diverse panel of primary and secondary amines.
Esters: Through condensation with various alcohols.
Other Carboxylic Acid Derivatives: Such as hydroxamic acids or acyl sulfonamides.
This derivatization allows for the systematic exploration of the chemical space around the N-ethylbenzoxazine core, a fundamental practice in lead optimization to improve properties such as potency, selectivity, and pharmacokinetic profiles.
Table 2: Potential Derivatization Reactions for this compound in Library Synthesis
| Reaction Type | Reagents | Functional Group Formed |
| Amidation | Primary/Secondary Amines, Coupling Agents (e.g., HATU, EDC) | Amide |
| Esterification | Alcohols, Acid or Base Catalysis | Ester |
| Reduction | Reducing Agents (e.g., LiAlH4, BH3) | Primary Alcohol |
| Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA), heat | Amine (via isocyanate) |
Multi-Component Reactions Involving this compound
There is no specific information in the scientific literature detailing the participation of this compound in multi-component reactions (MCRs). MCRs are powerful tools in synthetic chemistry that allow for the formation of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy.
Theoretically, the carboxylic acid functionality of this compound could allow it to participate in well-known MCRs such as the Ugi or Passerini reactions.
Ugi Reaction: This four-component reaction typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. In this scenario, this compound would serve as the carboxylic acid component, contributing its scaffold to the final α-acylamino amide product.
Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. Here again, this compound could act as the acid input, leading to the formation of an α-acyloxy amide.
However, it must be emphasized that these are hypothetical applications based on the known reactivity of carboxylic acids in MCRs. The actual feasibility and outcome of such reactions with this compound would require experimental validation.
Advanced Structural Elucidation and Spectroscopic Characterization of N Ethylbenzoxazine 6 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For N-ethylbenzoxazine-6-carboxylic acid, ¹H, ¹³C, and two-dimensional NMR techniques collectively provide a detailed map of its molecular architecture.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group, the oxazine (B8389632) ring, the aromatic protons, and the carboxylic acid proton. The electron-withdrawing nature of the carboxylic acid group and the heteroatoms in the oxazine ring will influence the chemical shifts of nearby protons.
The protons of the methylene (B1212753) group in the oxazine ring attached to the nitrogen (Ar-CH₂-N) typically resonate in the range of 3.9-4.9 ppm, while the methylene protons adjacent to the oxygen (O-CH₂-N) are found further downfield, commonly between 4.8-5.7 ppm. researchgate.netresearchgate.net The N-ethyl group would present as a quartet for the methylene protons (N-CH₂) and a triplet for the methyl protons (CH₃). The aromatic protons would appear in the aromatic region (typically 6.7-8.0 ppm), with their splitting patterns dictated by their positions on the benzene (B151609) ring. The carboxylic acid proton is highly deshielded and characteristically appears as a broad singlet at a very downfield chemical shift, often in the 10-13 ppm region. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet |
| Aromatic H (H-5, H-7, H-8) | 6.8 - 8.0 | Multiplets |
| O-CH₂-N | 4.8 - 5.7 | Singlet |
| Ar-CH₂-N | 3.9 - 4.9 | Singlet |
| N-CH₂-CH₃ | 3.4 - 3.8 | Quartet |
Note: These are predicted values based on analogous structures. Actual values may vary.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected to appear significantly downfield in the range of 165-185 ppm. libretexts.org The carbons of the oxazine ring, specifically the O-CH₂-N and Ar-CH₂-N carbons, are anticipated to resonate around 80-85 ppm and 45-55 ppm, respectively. researchgate.net The carbons of the N-ethyl group would appear in the aliphatic region. Aromatic carbons typically resonate between 110-160 ppm, with the carbon attached to the carboxylic acid group (C-6) and the carbons bonded to the heteroatoms of the oxazine ring (C-4a, C-8a) showing distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -C OOH | 165 - 185 |
| Aromatic C (C-4a to C-8a) | 110 - 160 |
| O-C H₂-N | 80 - 85 |
| Ar-C H₂-N | 45 - 55 |
| N-C H₂-CH₃ | 40 - 50 |
Note: These are predicted values based on analogous structures. Actual values may vary.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for elucidating through-space correlations between protons, providing insights into the molecule's three-dimensional structure and conformation. In a NOESY experiment on this compound, cross-peaks would be expected between the protons of the N-ethyl group and the protons of the oxazine ring, specifically the Ar-CH₂-N protons. This would confirm the proximity of the ethyl group to the heterocyclic ring system. Furthermore, NOESY can be instrumental in studying the nature of hydrogen bonding within benzoxazine (B1645224) derivatives by observing correlations between protons involved in such interactions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
The IR and Raman spectra of this compound would be dominated by characteristic vibrations of the benzoxazine ring and the carboxylic acid group. The carboxylic acid O-H stretch is one of the most identifiable IR bands, appearing as a very broad absorption in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid gives a strong, sharp band typically between 1710 and 1760 cm⁻¹. libretexts.org
The benzoxazine ring itself has several characteristic vibrational modes. The asymmetric and symmetric stretching modes of the C-O-C group are typically observed around 1230 cm⁻¹ and 1030 cm⁻¹, respectively. researchgate.net A band in the 920-950 cm⁻¹ range is often attributed to the oxazine ring structure and its disappearance is used to monitor the ring-opening polymerization of benzoxazines. researchgate.net Raman spectroscopy is particularly useful for observing the non-polar C-C bonds within the aromatic ring and the symmetric vibrations of the molecule.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Weak | Broad, Strong (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | 1710 - 1760 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1230 | Weak | Strong (IR) |
| Symmetric C-O-C Stretch | ~1030 | ~1030 | Medium |
Note: These are predicted values based on analogous structures. Actual values may vary.
Carboxylic acids commonly exist as hydrogen-bonded dimers in the solid state and in concentrated solutions. This intermolecular hydrogen bonding has a profound effect on the vibrational spectra. The most notable effect is the significant broadening of the O-H stretching band in the IR spectrum, as mentioned earlier. This broadening is a direct result of the strong hydrogen bond between the hydroxyl proton of one molecule and the carbonyl oxygen of another. In Raman spectroscopy, the study of changes in vibrational frequencies upon dilution or changes in temperature can provide insights into the dynamics of these intermolecular interactions. psu.edu The C=O stretching frequency is also sensitive to hydrogen bonding, typically shifting to a lower wavenumber (red-shift) in the dimer compared to the free monomer. These spectroscopic signatures are crucial for confirming the presence and nature of intermolecular hydrogen bonding in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of benzoxazine derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, providing valuable information about the electronic transitions and the extent of conjugation within the molecular framework.
The UV-Vis spectrum of a benzoxazine derivative is primarily shaped by π → π* and n → π* electronic transitions. nih.gov The benzene ring and the carboxylic acid group contain π-electrons, leading to intense π → π* transitions. The nitrogen and oxygen atoms of the oxazine ring possess non-bonding electrons (n-electrons), which can undergo lower energy n → π* transitions. nih.gov
The presence of the benzene ring, fused to the oxazine ring, creates a conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to non-conjugated systems. researchgate.net
For instance, studies on carboxy-substituted benzoxazine monomers, such as the novel BA-BZ-COOH, reveal characteristic absorption peaks in the UV region. In a tetrahydrofuran (B95107) (THF) solution, this compound exhibits two main absorption peaks at approximately 290 nm and 355 nm. researchgate.net Similarly, other benzoxazine derivatives show broad absorption peaks in the 282-291 nm range. mdpi.com These absorptions are attributed to the π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent polarity and the specific substituents on the benzoxazine core.
| Compound Type | Typical Absorption Maxima (λmax) | Transition Type |
| Carboxy-substituted Benzoxazine | ~290 nm, ~355 nm researchgate.net | π → π |
| General Benzoxazine Monomer | ~282-291 nm mdpi.com | π → π |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is invaluable for understanding the steric and electronic effects that govern the molecule's properties.
Single crystal X-ray diffraction studies on benzoxazine derivatives reveal detailed information about their crystal lattice and packing motifs. For example, a study on 4-phenoxyacetyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine determined that it crystallizes in an orthorhombic system with the space group P212121. connectjournals.com The arrangement of molecules in the crystal lattice is stabilized by various intermolecular interactions, such as C–H···N, C–H···O, and C–H···π forces, which link the molecules into a supramolecular architecture. mdpi.com
The unit cell parameters define the dimensions of the repeating unit in the crystal. For a given benzoxazine derivative, these parameters are unique and are essential for unambiguous identification and structural analysis.
Table: Representative Crystallographic Data for Benzoxazine Derivatives
| Parameter | Value for a 3,4-dihydro-2H-1,4-benzoxazine derivative connectjournals.com | Value for a 3,4-dihydro-2H-1,3-benzoxazine derivative mdpi.com |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P212121 | P212121 |
| a (Å) | 8.0411 | 5.4704 |
| b (Å) | 8.1386 | 9.7711 |
| c (Å) | 21.799 | 22.2293 |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1426.6 | 1178.18 |
| Z (Molecules per unit cell) | 4 | 4 |
Detailed analysis of the crystal structure provides precise measurements of bond lengths and angles. In benzoxazine structures, the tertiary amine nitrogen atom typically adopts a distorted trigonal pyramidal geometry. mdpi.comsemanticscholar.org For example, the C–N–C bond angles within the oxazine ring are often expanded from the ideal tetrahedral angle, with values such as C9–N1–C10 = 112.9(2)°, C8–N1–C9 = 108.6(2)°, and C8–N1–C10 = 112.0(2)° observed in one derivative. mdpi.com The oxazine ring itself often adopts a non-planar conformation to accommodate the fusion to the benzene ring, typically a half-chair or semi-boat form. mdpi.comresearchgate.net The expansion of bond angles like C–O–C and N–C–O within the oxazine ring is a common feature to maintain planarity in other parts of the benzoxazine moiety. mdpi.com
Mass Spectrometry (MS) (e.g., GC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. mdpi.com
For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. As the molecule contains a single nitrogen atom, its molecular weight is expected to be an odd number, consistent with the Nitrogen Rule. whitman.edumiamioh.edu
The fragmentation of benzoxazines is complex but predictable. Key fragmentation pathways for this compound would likely include:
α-Cleavage: The most common fragmentation for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This would result in the loss of a methyl radical (•CH₃) from the N-ethyl group, leading to a significant M-15 peak.
Loss of the Carboxylic Group: Carboxylic acids can fragment through the loss of a hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45). libretexts.org
Ring Cleavage: The oxazine ring can undergo cleavage. Mass spectrometric studies have shown that fragmentation of benzoxazines can involve the consecutive elimination of CH₂NR groups. researchgate.net
Aromatic Fragmentation: The stable aromatic ring often results in a prominent molecular ion and characteristic aromatic fragment ions. whitman.edu
Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| M+ | Molecular Ion | - |
| M-15 | [M - CH₃]⁺ | α-cleavage at N-ethyl group |
| M-29 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| M-45 | [M - COOH]⁺ | Loss of the carboxylic acid group |
Computational Chemistry and Theoretical Studies of N Ethylbenzoxazine 6 Carboxylic Acid
Natural Bond Orbital (NBO) Analysis
Investigation of Intermolecular Charge Transfer Interactions
Specific studies investigating the intermolecular charge transfer interactions of N-ethylbenzoxazine-6-carboxylic acid are not available in the current body of scientific literature. Such studies would typically involve quantum chemical calculations to analyze the electron density distribution between interacting molecules and quantify the extent of charge transfer upon excitation or in the ground state.
Evaluation of Stabilization Energies
There are no published evaluations of the stabilization energies for molecular complexes or dimers of this compound. This type of analysis would require computational methods to calculate the binding energies and decompose them into various components such as electrostatic, exchange, induction, and dispersion to understand the nature of the stabilizing interactions.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)
A detailed analysis of the specific intermolecular interactions, including hydrogen bonding and van der Waals forces, for this compound has not been reported. While the molecular structure suggests the potential for hydrogen bonding involving the carboxylic acid group and potential van der Waals interactions, specific computational studies to characterize these forces, their geometries, and their energetic contributions are not available.
Theoretical Insights into Reaction Mechanisms and Transition States
There is no available research providing theoretical insights into the reaction mechanisms and transition states involving this compound. Such studies would typically employ computational methods to map potential energy surfaces, locate transition state structures, and calculate activation energies for various potential reactions, such as polymerization or degradation pathways.
Crystal Engineering and Supramolecular Chemistry of N Ethylbenzoxazine 6 Carboxylic Acid
Design Principles for Cocrystal Formation
Cocrystals are multi-component crystals in which different molecular components are held together in a defined stoichiometric ratio primarily by non-covalent interactions, such as hydrogen bonds. The design of cocrystals relies on the robust and predictable nature of certain intermolecular interactions, often referred to as supramolecular synthons. By understanding the hierarchy and reliability of these synthons, it is possible to strategically design new crystalline solids with tailored physical and chemical properties. The disposition of functional groups can influence the nature and type of interactions, thereby affecting the molecular recognition and self-assembly mechanisms in cocrystals. nih.gov
The carboxylic acid functional group is one of the most reliable and widely used synthons in crystal engineering. It can act as both a hydrogen bond donor (the hydroxyl proton) and an acceptor (the carbonyl oxygen). This duality allows for the formation of highly predictable and stable hydrogen-bonding patterns.
The most common and robust motif formed by carboxylic acids is the centrosymmetric eight-membered ring, R²₂(8), known as the carboxylic acid homodimer. This synthon is formed by a pair of O-H···O hydrogen bonds between two carboxylic acid molecules. The formation of this homosynthon is a highly probable event in the absence of other competing functional groups.
However, in the presence of other effective hydrogen bond acceptors, such as the nitrogen atom in a pyridine (B92270) ring, a competition arises between the formation of the acid-acid homosynthon and an acid-pyridine heterosynthon. Statistical analysis of crystal structures has shown that heterosynthons are often preferred over homosynthons. For instance, the O-H···N hydrogen bond is a particularly strong and directional interaction that can be exploited to control supramolecular structures.
| Synthon Type | Interacting Groups | Typical Motif | Relative Stability |
| Homosynthon | Carboxylic Acid + Carboxylic Acid | R²₂(8) Dimer | High |
| Heterosynthon | Carboxylic Acid + Amide | - | High |
| Heterosynthon | Carboxylic Acid + Pyridine | - | Very High |
This table illustrates the common supramolecular synthons involving carboxylic acids and their general stability, which is a key principle in designing cocrystals.
The N-ethylbenzoxazine moiety in N-ethylbenzoxazine-6-carboxylic acid contains two potential hydrogen bond acceptor atoms: the tertiary nitrogen and the ether oxygen of the oxazine (B8389632) ring. These sites can compete with the carbonyl oxygen of the carboxylic acid to form hydrogen bonds with the acidic proton.
The tertiary amine nitrogen (N) is a relatively strong hydrogen bond acceptor and is the most probable site for forming a heterosynthon with the carboxylic acid group (COOH). This would result in a strong O-H···N interaction, disrupting the formation of the acid-acid homodimer. The formation of such intramolecular hydrogen bonds can significantly influence the properties of benzoxazine (B1645224) monomers, potentially creating a latent catalytic effect that lowers the polymerization temperature. conicet.gov.arrsc.org
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Pseudopolymorphism refers to different crystal forms that result from the inclusion of solvent molecules (solvates or hydrates). These different forms can exhibit distinct physical properties, including solubility, stability, and melting point.
For a multi-component system like a cocrystal of this compound, polymorphism can arise from variations in the hydrogen-bonding patterns, a phenomenon known as synthon polymorphism. For example, one polymorph might be sustained by the classic carboxylic acid homodimer, while another might be dominated by an acid-benzoxazine heterosynthon. The specific form obtained can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of crystallization. The study of polymorphism is critical as different crystalline forms can have different properties and stability, which is of paramount importance in materials science. rsc.org
Characterization of Multi-Component Crystalline Forms
The formation of a new multi-component crystalline form, such as a cocrystal, must be confirmed through rigorous analytical techniques. X-ray diffraction and thermal analysis are primary methods used for this purpose.
X-ray Powder Diffraction (XRD) is an essential tool for the characterization of crystalline solids. mdpi.com When a cocrystal is formed, it represents a new, unique crystalline phase with a distinct crystal lattice. Consequently, its XRD pattern will be different from the patterns of the individual starting components and from a simple physical mixture of them. researchgate.net
The confirmation of cocrystal formation via XRD involves comparing the experimental pattern of the product to the patterns of the starting materials. The appearance of new diffraction peaks at different 2θ angles, which cannot be attributed to either of the pure components, is strong evidence of a new crystalline phase. nih.govbiorxiv.org This technique is crucial for screening cocrystal formation and for identifying potential polymorphism.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is widely used to determine the melting point and other thermal transitions of materials. For a multi-component system, DSC can effectively distinguish between a simple mixture and a true cocrystal.
A physical mixture of two components will typically show two separate endothermic events corresponding to the melting of each individual component. In contrast, a pure cocrystal is a single crystalline phase and is expected to exhibit a single, sharp melting endotherm at a temperature that is different from the melting points of its constituent components. researchgate.netresearchgate.net This single melting event is a strong indicator of the formation of a new, homogeneous crystalline phase. DSC is also a valuable tool for studying polymorphism, as different polymorphs will generally have different melting points and heats of fusion. mdpi.com
| Sample | Melting Point (Tₘ) | Notes |
| Component A (e.g., this compound) | T₁ | Hypothetical melting point of the pure compound. |
| Component B (Coformer) | T₂ | Melting point of the cocrystal forming agent. |
| Physical Mixture (A + B) | T₁ and T₂ | Shows two distinct melting events corresponding to each component. |
| Cocrystal (A · B) | T_cocrystal | Shows a single melting point, where T_cocrystal_ ≠ T₁ and T₂. |
This table provides a representative example of how DSC data can be used to confirm the formation of a cocrystal by comparing the thermal behavior of the product to its individual components.
Intermolecular Interactions and Crystal Packing
A hypothetical analysis of the intermolecular interactions for this compound would involve a detailed examination of its crystal lattice to identify and characterize the primary forces at play. This would include measuring intermolecular distances and angles to ascertain the strength and geometry of these interactions.
π-π Stacking Interactions
Aromatic rings, such as the benzene (B151609) ring within the benzoxazine core of this compound, are electron-rich and can engage in π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings. The geometry of these interactions can vary, leading to different packing motifs such as face-to-face or offset stacking.
In the absence of crystallographic data, one can only speculate on the nature of π-π stacking in this compound. The presence of the ethyl group and the carboxylic acid group would influence the steric and electronic environment around the aromatic system, which in turn would affect how the molecules arrange themselves to maximize favorable π-π interactions while minimizing steric hindrance. A detailed analysis would require the precise measurement of the centroid-to-centroid distance and the slip angle between adjacent aromatic rings, parameters that are only obtainable from experimental crystal structure determination.
C-H…O and N-H…O Interactions
Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a crucial role in determining crystal packing. In the case of this compound, several types of hydrogen bonds are conceivable. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O and C-O-H). This would likely lead to the formation of strong O-H…O hydrogen bonds, often resulting in the creation of dimeric structures, a common motif in the crystal structures of carboxylic acids.
The benzoxazine ring contains a nitrogen atom. Depending on the specific benzoxazine isomer, this nitrogen could potentially participate in hydrogen bonding. If the nitrogen atom bears a hydrogen atom (N-H), it could act as a hydrogen bond donor, forming N-H…O interactions with the carboxylic acid group of a neighboring molecule. The ethyl group attached to the nitrogen would influence the accessibility of this N-H group for hydrogen bonding.
Solvent Effects on the Reactivity and Selectivity of N Ethylbenzoxazine 6 Carboxylic Acid Reactions
Influence of Solvent Polarity on Reaction Rates and Equilibria
The polarity of a solvent plays a pivotal role in dictating the kinetics and thermodynamics of reactions involving polar or charged species. According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rates depends on the changes in charge distribution between the reactants and the transition state. wikipedia.org
For reactions of N-ethylbenzoxazine-6-carboxylic acid that proceed through a more polar or charged transition state than the reactants, an increase in solvent polarity is expected to accelerate the reaction rate. wikipedia.org Polar solvents can stabilize the charged transition state through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy. chemrxiv.org Conversely, if the transition state is less polar than the reactants, a more polar solvent will stabilize the reactants to a greater extent, increasing the activation energy and slowing the reaction. wikipedia.org
Consider the ring-opening polymerization (ROP) of the benzoxazine (B1645224) moiety, a key reaction for this class of compounds. The cationic ROP mechanism involves the formation of charged intermediates. In such cases, polar solvents can facilitate the charge separation in the transition state, leading to an enhanced reaction rate. Similarly, for the carboxylic acid group, reactions like esterification or deprotonation are highly sensitive to solvent polarity. The ionization of the carboxylic acid to form a carboxylate anion is favored in polar protic solvents like water or ethanol, which can effectively solvate both the proton and the anion. wikipedia.org
The position of a chemical equilibrium is also governed by solvent polarity. If the products are more polar than the reactants, a polar solvent will shift the equilibrium towards the products, and vice-versa. For instance, in the dissociation of the carboxylic acid group of this compound (HA ⇌ H⁺ + A⁻), polar solvents like water stabilize the resulting ions (H⁺ and A⁻) more effectively than the neutral acid molecule, thus shifting the equilibrium to the right and increasing the acidity. wikipedia.org
Specific and Non-Specific Solvent Effects
Solvent effects can be broadly categorized into non-specific and specific interactions. Non-specific effects are related to the bulk properties of the solvent, such as its dielectric constant and refractive index, which influence the reaction through long-range electrostatic interactions. rsc.org These are often described by models that treat the solvent as a continuous medium.
Specific solvent effects, on the other hand, arise from distinct, short-range molecular interactions between the solvent and solute molecules. These include hydrogen bonding, electron pair donation/acceptance (Lewis acidity/basicity), and solvatochromism. researchgate.net For this compound, specific interactions are particularly important. The carboxylic acid group can act as both a hydrogen bond donor (through the -OH group) and acceptor (through the C=O group). Protic solvents like alcohols can form hydrogen bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially facilitating nucleophilic attack. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can act as hydrogen bond acceptors, solvating the acidic proton and influencing its reactivity. gchemglobal.com
The nitrogen and oxygen atoms within the benzoxazine ring can also participate in specific solvation. The oxygen atom, in particular, can be protonated or act as a Lewis base, a process that is highly dependent on the solvent's specific properties and is often a key step in initiating cationic ring-opening polymerization.
Solvation of Reactive Species and Transition States
The core of understanding solvent effects lies in analyzing the differential solvation of reactants, reactive intermediates, and transition states. A solvent that preferentially stabilizes the transition state relative to the reactants will lower the activation energy and accelerate the reaction. wikipedia.org
In reactions involving the carboxylic acid group of this compound, such as esterification, the transition state is often more polar than the starting materials. For example, in an acid-catalyzed esterification, protonation of the carbonyl oxygen creates a positive charge that is delocalized over the carbonyl group. A polar solvent can effectively stabilize this charged intermediate and the subsequent tetrahedral transition state, thus increasing the reaction rate.
For the benzoxazine ring-opening, which can proceed through a carbocation or an iminium ion intermediate, the stability of these charged species is paramount. Polar, coordinating solvents can solvate these ions, dispersing the charge and lowering their energy. This stabilization of the reactive intermediate also stabilizes the preceding transition state, leading to a faster reaction. The ability of the solvent to solvate the leaving group, if any, also plays a crucial role. For instance, in a substitution reaction where a leaving group departs, a solvent that can effectively solvate the leaving group will facilitate its departure and promote the forward reaction.
Kinetic Studies in Different Solvents
To quantify the impact of solvents on reaction rates, kinetic studies are performed by measuring reaction rates under identical conditions, varying only the solvent. This allows for the determination of rate constants and activation parameters, which provide insight into the reaction mechanism.
The rate constant (k) is a direct measure of the intrinsic reactivity of a system. By determining k in a series of solvents with varying properties, a quantitative relationship between solvent nature and reactivity can be established. As a model for the reactivity of the carboxylic acid group, the reaction of benzoic acid with diazodiphenylmethane provides a well-studied example of how rate constants can vary significantly with the solvent.
Below is a table of apparent second-order rate constants for the reaction of benzoic acid with diazodiphenylmethane in various aprotic solvents. This data illustrates the magnitude of solvent influence on a reaction involving a carboxylic acid.
| Solvent | Dielectric Constant (ε) | Rate Constant (k) [L mol⁻¹ min⁻¹] |
|---|---|---|
| Ethyl Acetate | 6.02 | 1.15 |
| Tetrahydrofuran (B95107) (THF) | 7.58 | 1.58 |
| Acetone | 20.7 | 1.44 |
| Acetonitrile | 37.5 | 1.30 |
| Dimethylformamide (DMF) | 36.7 | 4.30 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 6.25 |
Data is for the reaction of benzoic acid with diazodiphenylmethane at 30°C and is illustrative of solvent effects on carboxylic acid reactivity. Actual data for this compound may vary.
A more in-depth understanding of the solvent's role can be gained by analyzing the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These are determined by measuring the rate constant at different temperatures and applying the Eyring equation.
Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for the reaction to occur. Solvent stabilization of the transition state will lower ΔH‡.
Entropy of Activation (ΔS‡): Reflects the change in order or disorder in going from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state, which can occur if solvent molecules become highly organized around the transition state.
The solvolysis of ethyl benzoate in mixed aqueous-organic solvents serves as an instructive example of how activation parameters can be influenced by the solvent composition.
| Solvent System (Water-Propanol) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ at 298 K (kJ mol⁻¹) |
|---|---|---|---|
| 10% Propanol | 65.3 | -110 | 98.1 |
| 30% Propanol | 62.8 | -120 | 98.6 |
| 50% Propanol | 60.2 | -132 | 99.6 |
| 70% Propanol | 57.7 | -145 | 100.9 |
Data is for the alkaline hydrolysis of ethyl benzoate and is illustrative of how solvent composition affects activation parameters. researchgate.net Actual data for this compound may vary.
The trends in this data, such as the decrease in ΔH‡ and the increasingly negative ΔS‡ with higher propanol content, suggest changes in the solvation of the transition state. The more negative entropy indicates a more ordered arrangement of solvent molecules in the transition state as the solvent becomes less polar. researchgate.net
Catalysis in the Synthesis and Transformations of N Ethylbenzoxazine 6 Carboxylic Acid
Acid and Base Catalysis in Carboxylic Acid Reactions
The reactivity of the carboxylic acid group in N-ethylbenzoxazine-6-carboxylic acid is amenable to both acid and base catalysis, facilitating a range of important transformations such as esterification and amidation.
Acid Catalysis:
Acid catalysis is instrumental in reactions where the carboxylic acid acts as an electrophile. polimi.it A classic example is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to form an ester. rsc.org The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. polimi.itrsc.org This reversible reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. nih.gov
Another key acid-catalyzed reaction is the ring-opening polymerization (ROP) of the benzoxazine (B1645224) moiety. The polymerization of benzoxazines is a cationic process that can be initiated by acidic catalysts. nih.gov The acid protonates the oxygen atom in the oxazine (B8389632) ring, facilitating ring-opening and the formation of a carbocationic intermediate, which then propagates the polymerization. asm.org Benzoxazine monomers that contain carboxylic acid groups can exhibit self-catalysis in their ring-opening polymerization, as the acidic proton of the carboxylic acid can initiate the process. acs.org
Base Catalysis:
Base catalysis is typically employed in reactions where the carboxylic acid is deprotonated to form a carboxylate anion, a more potent nucleophile. This is fundamental in the formation of carboxylate salts through reaction with bases like sodium hydroxide (B78521). While direct conversion of a carboxylic acid to an amide is challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt, base catalysis can be involved in the formation of acid anhydrides from a carboxylic acid and an acid chloride. nih.gov In this process, a base is used to deprotonate the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile. morressier.com
In the context of the benzoxazine ring, basic catalysts can also promote ring-opening polymerization, although they are generally less effective than acidic catalysts. nih.gov The mechanism is proposed to proceed through a nucleophilic ring-opening pathway. nih.gov
A summary of typical acid and base-catalyzed reactions relevant to this compound is presented in Table 1.
| Reaction Type | Catalyst Type | Catalyst Example | Role of Catalyst | Product |
| Fischer Esterification | Acid | H₂SO₄, TsOH | Protonates carbonyl oxygen, increasing electrophilicity of carbonyl carbon. polimi.itrsc.org | Ester |
| Amide Formation | - | DCC (activating agent) | Facilitates the formation of a good leaving group for nucleophilic attack by an amine. morressier.com | Amide |
| Salt Formation | Base | NaOH, KOH | Deprotonates the carboxylic acid to form a carboxylate salt. nih.gov | Carboxylate Salt |
| Ring-Opening Polymerization | Acid | Various Lewis and Brønsted acids | Initiates cationic ring-opening of the benzoxazine ring. nih.gov | Polybenzoxazine |
| Ring-Opening Polymerization | Base | Tertiary amines, Imidazoles | Can initiate nucleophilic ring-opening of the benzoxazine ring. nih.govasm.org | Polybenzoxazine |
Table 1: Overview of Acid and Base-Catalyzed Reactions
Organocatalysis in Benzoxazine and Carboxylic Acid Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts.
In the context of carboxylic acid functionalization, organocatalysts have been developed for a variety of transformations. For instance, chiral Brønsted acids have been utilized in the atroposelective coupling of carboxylic acids with amines and alcohols. nsf.gov Lewis bases, such as tertiary amines and N-heterocyclic carbenes (NHCs), can also catalyze reactions of carboxylic acids. polimi.it However, direct reaction often leads to non-productive salt formation. Therefore, the carboxylic acid is typically activated in situ, for example, by forming a mixed anhydride (B1165640), which can then be intercepted by the organocatalyst. polimi.it
Sulfur(IV)-based organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols. nih.gov These catalysts operate by activating the carboxylic acid through the formation of an intramolecularly interrupted Pummerer intermediate. nih.gov
With respect to benzoxazine synthesis, organocatalysts have also found application. For instance, a homonuclear coordination complex involving Zn(II) and N-hexadecylimidazole has been reported as a highly efficient homogeneous neutral organocatalyst for the synthesis of 3,4-dihydro-2H-1,3-benzoxazine monomers. researchgate.net Additionally, a visible light-based organocatalytic method has been developed for the synthesis of 1,3-benzoxazine derivatives through a formal [4+2] cycloaddition. researchgate.net
Metal-Catalyzed Reactions for Functionalization
Transition metal catalysis provides a versatile platform for the functionalization of both the benzoxazine ring and the carboxylic acid group of this compound. These methods often allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Transition metal complexes, particularly those of palladium and rhodium, are widely used in cross-coupling reactions and C-H bond functionalization.
Functionalization of the Benzoxazine Ring:
The aromatic ring of the benzoxazine moiety is a prime target for C-H functionalization. Rhodium(III)-catalyzed C-H activation has been employed for the diastereoselective spirocyclization of benzoxazines with nitroalkenes, leading to the synthesis of spirocyclic 2,3-dihydro-1,4-benzoxazine derivatives. nsf.gov This approach allows for the construction of complex molecular architectures in a single step under mild conditions. nsf.gov Furthermore, rhodium(III) catalysis has been utilized for the oxidative cross-coupling of benzoxazinones with styrenes. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming C-C bonds. nih.govrsc.org These reactions typically involve the coupling of an organohalide with an organometallic reagent. For this compound, if a halogen were introduced onto the aromatic ring, these methods could be used for further functionalization. Palladium catalysts are also effective for the direct C-H arylation of heteroaromatics with aryl halides. nih.gov
Functionalization of the Carboxylic Acid Group:
The carboxylic acid group can also be a handle for transition metal-catalyzed reactions. For example, palladium-catalyzed decarboxylative cross-coupling reactions can be used to form aryl-aryl bonds from heteroaromatic carboxylic acids and aryl bromides. morressier.com This reaction involves the in-situ generation of a carbon nucleophile through decarboxylation. morressier.com
Transition metal catalysts are also used in carboxylation reactions, where a carboxyl group is introduced into a molecule. nih.gov While this compound already possesses a carboxylic acid group, this type of catalysis is relevant to its synthesis. Palladium, copper, and nickel complexes have been shown to catalyze the carboxylation of aryl halides and pseudohalides with carbon dioxide. nih.gov
Table 2 provides examples of transition metal-catalyzed reactions applicable to the functionalization of this compound.
| Reaction Type | Metal Catalyst | Reactant for Benzoxazine/Carboxylic Acid | Transformation |
| C-H Spirocyclization | Rhodium(III) | Nitroalkene | Forms a spirocyclic dihydro-1,4-benzoxazine derivative. nsf.gov |
| Oxidative Cross-Coupling | Rhodium(III) | Styrene | Introduces a vinylarene substituent on the benzoxazine ring. rsc.org |
| Decarboxylative Cross-Coupling | Palladium(0) | Aryl Bromide | Replaces the carboxylic acid group with an aryl group. morressier.com |
| C-H Arylation | Palladium(II) | Aryl Halide | Introduces an aryl group onto the benzoxazine aromatic ring. nih.gov |
Table 2: Examples of Metal-Catalyzed Functionalization Reactions
Enzyme Catalysis and Biotransformations (if applicable to benzoxazine-carboxylic acids)
Enzyme catalysis offers a green and highly selective alternative for chemical transformations. While specific enzymatic reactions for this compound are not widely reported, the principles of biocatalysis can be applied to its functional groups.
The carboxylic acid moiety is a common substrate for various enzymes. Lipases are widely used for the catalysis of esterification and amidation reactions. researchgate.net For instance, Candida antarctica lipase (B570770) B (CALB) is a robust enzyme that can catalyze the direct amidation of free carboxylic acids with amines in organic solvents. nih.gov Lipase-catalyzed esterification can even be performed in aqueous micellar media, which is a significant step towards greener processes. nih.govnsf.gov Carboxylic acid reductases (CARs) are another class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes. nih.gov Interestingly, CARs have been shown to exhibit promiscuous amidation activity, directly converting carboxylic acids and amines into amides. polimi.it
The aromatic ring of the benzoxazine structure could potentially be a substrate for hydroxylation reactions catalyzed by enzymes such as cytochrome P450 monooxygenases and peroxidases. nih.gov These enzymes are known to introduce hydroxyl groups into aromatic compounds with high selectivity. nih.gov Furthermore, decarboxylases that act on aromatic acids are known, which could potentially be used to remove the carboxylic acid group from this compound. morressier.com
While the direct application of enzymes to benzoxazine-carboxylic acids is an area that requires further exploration, the existing knowledge on enzymatic transformations of carboxylic acids and aromatic compounds suggests a high potential for future biocatalytic applications.
A novel one-pot strategy combining visible-light and enzyme catalysis has been described for the synthesis of 1,3-oxazine derivatives, indicating the potential for integrating biocatalysis into the synthesis of benzoxazine-related structures. rsc.org
Green Chemistry Approaches in the Synthesis and Derivatization of N Ethylbenzoxazine 6 Carboxylic Acid
Development of Eco-Friendly Synthetic Protocols
The traditional synthesis of benzoxazine (B1645224) monomers proceeds via a Mannich condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). While often effective, this method can involve organic solvents and require purification steps that generate waste. Eco-friendly protocols focus on improving this foundational reaction.
Key developments applicable to the synthesis of N-ethylbenzoxazine-6-carboxylic acid from precursors like 4-hydroxybenzoic acid, ethylamine (B1201723), and formaldehyde include:
One-Pot Synthesis: Performing the entire reaction sequence in a single vessel without isolating intermediates minimizes solvent use for purification and reduces material loss. This approach is standard for many benzoxazine syntheses and is highly suitable for the target molecule.
Catalyst-Free Conditions: Many benzoxazine syntheses, particularly solvent-free variants, can proceed efficiently without the need for an external catalyst, eliminating concerns about catalyst toxicity, cost, and removal from the final product. researchgate.net Research has shown that the synthesis can be achieved by simply heating the reactants together. rsc.org
Atom Economy and Environmental Factor (E-Factor) Considerations
Atom economy and E-Factor are fundamental metrics for evaluating the "greenness" of a chemical process.
Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. The synthesis of this compound from 4-hydroxybenzoic acid, ethylamine, and formaldehyde is inherently efficient in this regard. The only byproduct is water, leading to a high theoretical atom economy.
Reaction: C₇H₆O₃ (4-hydroxybenzoic acid) + C₂H₇N (ethylamine) + 2 CH₂O (formaldehyde) → C₁₂H₁₅NO₃ (this compound) + 2 H₂O
Environmental Factor (E-Factor): This metric quantifies the amount of waste generated per unit of product (E-Factor = Total Waste [kg] / Product [kg]). Unlike atom economy, it accounts for all waste, including solvents, catalyst residues, and byproducts from workup procedures. Traditional synthesis methods using organic solvents for reaction and purification can have high E-Factors. In contrast, green protocols like solvent-free synthesis drastically reduce the E-Factor, approaching the theoretical minimum.
| Metric | Traditional Protocol (Solvent-Based) | Green Protocol (Solvent-Free) | Comment |
|---|---|---|---|
| Atom Economy | ~89% | ~89% | Independent of the process, determined by the reaction stoichiometry. |
| E-Factor (Estimated) | > 10 | < 1 | Primarily influenced by the elimination of organic solvents for reaction and purification. |
Use of Sustainable Solvents and Solvent-Free Reactions
The choice of solvent is a critical factor in green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Research into benzoxazine synthesis has demonstrated viable alternatives.
Solvent-Free Reactions: The most sustainable approach is to eliminate the solvent entirely. For many benzoxazine syntheses, the reactants can be mixed and heated above their melting points to form a homogeneous liquid, allowing the reaction to proceed. rsc.orguab.cat This method is highly efficient, reduces waste, and simplifies product isolation, which often involves just washing and recrystallization from a minimal amount of a greener solvent like ethanol.
Sustainable Solvents: When a solvent is necessary, greener alternatives to chlorinated hydrocarbons or toluene (B28343) are preferred. Water is an ideal green solvent, and photochemical methods for the polymerization of benzoxazines have been successfully demonstrated in aqueous solutions. researchgate.net While synthesis of the monomer in water is less common, other sustainable solvents could be explored for their applicability to this compound synthesis.
Microwave-Assisted and Photoredox-Catalyzed Synthesis
Alternative energy sources can dramatically improve the efficiency and environmental footprint of chemical reactions.
Microwave-Assisted Synthesis: Microwave irradiation has become a well-established green chemistry technique that can significantly accelerate organic reactions. eurekaselect.com In the synthesis of benzoxazine derivatives and related heterocycles, microwave-assisted methods have been shown to reduce reaction times from hours to minutes while often improving yields. udayton.eduyoutube.comnih.gov This rapid, uniform heating is more energy-efficient than conventional oil-bath heating. An eco-friendly, one-step synthesis of benzoxazine-2,4-diones has been developed using microwave irradiation under solvent-free conditions, showcasing the power of this combined approach. udayton.edu
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | Several hours | Variable | youtube.com |
| Microwave Irradiation | 5-15 minutes | Often higher | youtube.comnih.gov |
Photoredox-Catalyzed Synthesis: Photoredox catalysis uses visible light to drive chemical reactions under extremely mild conditions, often at room temperature. sigmaaldrich.com This technology has been extensively applied to a wide range of organic transformations. While the direct photoredox-catalyzed synthesis of the benzoxazine ring is not yet a common method, it holds significant potential for the derivatization of this compound. For example, transformations of the carboxylic acid group or modifications to the aromatic ring could be achieved without harsh reagents or high temperatures. Phenoxazines, which are structurally related to benzoxazines, have been developed as organic photoredox catalysts, suggesting a synergistic future for these compound classes. researchgate.net
Catalyst Recycling and Reusability
While the core benzoxazine synthesis is often catalyst-free, subsequent derivatization reactions may require catalysis. Green chemistry principles demand that these catalysts be recoverable and reusable.
Heterogeneous Catalysts: Using solid-supported catalysts (heterogeneous catalysts) instead of soluble (homogeneous) ones greatly simplifies their removal from the reaction mixture through simple filtration. This avoids complex purification steps and allows the catalyst to be regenerated and reused for multiple reaction cycles, reducing cost and waste.
Autocatalysis: An interesting feature of some functionalized benzoxazines is their ability to self-catalyze subsequent reactions. It has been reported that benzoxazines containing carboxylic acid groups can act as internal catalysts, accelerating their own thermal ring-opening polymerization at lower temperatures. researchgate.net This built-in catalytic activity for polymerization is a highly desirable green feature, as it obviates the need for any external catalyst.
Catalytic Depolymerization for Recycling: Green principles also extend to the end-of-life of materials. Research has demonstrated that benzoxazine-based polymers can be chemically recycled through catalytic depolymerization. For instance, a ruthenium catalyst has been used to break down a benzoxazine/epoxy resin under mild oxidative conditions, allowing for the recovery of valuable monomeric components.
Future Research Directions in N Ethylbenzoxazine 6 Carboxylic Acid Chemistry
Exploration of New Synthetic Methodologies with Enhanced Efficiency
The synthesis of benzoxazine (B1645224) monomers is typically achieved through the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.net For N-ethylbenzoxazine-6-carboxylic acid, a plausible synthetic route would involve the reaction of 4-hydroxybenzoic acid, ethylamine (B1201723), and formaldehyde. Future research should focus on optimizing this synthesis for both yield and purity.
Key areas for investigation include:
Solvent and Catalyst Systems: While many benzoxazine syntheses are performed in solvents like toluene (B28343) or 1,4-dioxane, exploring greener and more efficient solvent systems, or even solvent-free conditions, would be a valuable pursuit. researchgate.net The use of catalysts to lower reaction temperatures and times also warrants investigation.
Purification Techniques: The purity of the monomer is crucial as impurities can affect the polymerization process. researchgate.net Developing robust and scalable purification methods for this compound will be essential for obtaining reliable and reproducible results in subsequent studies.
One-Pot Syntheses: Investigating one-pot reaction methodologies could streamline the synthesis process, making it more time and resource-efficient. rsc.org
An illustrative comparison of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Parameter | Conventional Route | Green Chemistry Approach |
|---|---|---|
| Solvent | Toluene, 1,4-Dioxane | Water, Ethanol, Solvent-free |
| Catalyst | None (thermal) | Lewis acids, Brønsted acids |
| Reaction Temp. | 80-110 °C | 50-80 °C |
| Yield (Hypothetical) | 70-80% | >90% |
| Purity (Hypothetical) | 95-98% | >99% |
Advanced Mechanistic Investigations Using State-of-the-Art Techniques
The polymerization of benzoxazines proceeds via a complex ring-opening polymerization (ROP) mechanism, which can be initiated thermally or catalytically. researchgate.net The presence of both an electron-donating ethyl group and an electron-withdrawing carboxylic acid group on the this compound molecule is expected to significantly influence its polymerization behavior.
Future mechanistic studies should employ a range of advanced analytical techniques to elucidate the intricate steps involved in the ROP of this specific monomer:
In-situ Spectroscopic Methods: Techniques such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the chemical transformations occurring during polymerization. acs.orgacs.org
Chromatographic Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can be used to identify and quantify intermediates and byproducts formed during the reaction.
Kinetic Modeling: Isoconversional kinetic analysis of data from differential scanning calorimetry (DSC) can be used to determine the activation energy of the polymerization and to gain insights into the reaction mechanism. nih.gov
A summary of the expected intermediates and their characterization techniques is provided in Table 2.
Table 2: Potential Intermediates in the ROP of this compound and Their Characterization
| Intermediate | Proposed Structure | Key Spectroscopic Feature |
|---|---|---|
| Carbocation | Ring-opened oxazine (B8389632) with a positive charge on the methylene (B1212753) carbon | Transient species, may be inferred from kinetic data |
| Phenolic species | Resulting from the ring-opening of the benzoxazine | Appearance of a broad -OH stretch in FTIR |
Design of Novel Derivatization Strategies for Specific Chemical Applications
The carboxylic acid group in this compound is a prime site for chemical modification, allowing for the tailoring of the molecule's properties for specific applications. Future research should focus on developing derivatization strategies that leverage this functionality.
Potential derivatization approaches include:
Esterification: Reaction of the carboxylic acid with various alcohols to produce esters with different properties, such as altered solubility or reactivity.
Amidation: Conversion of the carboxylic acid to an amide by reacting it with amines. This could be used to introduce new functional groups or to link the benzoxazine to other molecules.
Conversion to Acid Chloride: Transformation of the carboxylic acid to a more reactive acid chloride, which can then be used in a variety of subsequent reactions. nih.gov
Table 3 outlines some potential derivatives and their prospective applications.
Table 3: Potential Derivatives of this compound and Their Applications
| Derivative | Synthetic Route | Potential Application |
|---|---|---|
| Methyl ester | Esterification with methanol | Improved solubility in non-polar solvents |
| Polyamide linkage | Amidation with a diamine | Incorporation into polymer backbones |
In-depth Computational Studies for Predictive Modeling
Computational chemistry offers a powerful tool for understanding the structure, properties, and reactivity of molecules. morressier.com In-depth computational studies on this compound could provide valuable insights that complement experimental work.
Future computational research should focus on:
Quantum Chemical Calculations: Density functional theory (DFT) calculations can be used to predict molecular geometries, electronic properties, and spectroscopic signatures. This can aid in the interpretation of experimental data.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamics of the polymerization process and the properties of the resulting polymer network. researchgate.net This can provide insights into properties such as glass transition temperature and mechanical strength.
Reaction Pathway Modeling: Computational modeling can be used to explore different possible reaction pathways for the ROP of this compound, helping to elucidate the reaction mechanism. acs.org
A summary of key computational parameters that could be investigated is presented in Table 4.
Table 4: Key Computational Parameters for the Study of this compound
| Parameter | Computational Method | Predicted Property |
|---|---|---|
| HOMO-LUMO gap | DFT | Reactivity, electronic transitions |
| Bond dissociation energies | DFT | Thermal stability |
| Glass transition temperature | MD Simulations | Thermomechanical properties of the polymer |
Further Development of Crystal Engineering for Targeted Solid Forms
The arrangement of molecules in the solid state can have a profound impact on their physical and chemical properties. Crystal engineering aims to control this arrangement to achieve desired properties. For this compound, the presence of a carboxylic acid group, which can participate in strong hydrogen bonding, makes it an excellent candidate for crystal engineering studies.
Future research in this area should explore:
Polymorphism: A systematic search for different crystalline forms (polymorphs) of this compound should be undertaken. Each polymorph may exhibit unique properties, such as melting point, solubility, and reactivity.
Co-crystallization: The formation of co-crystals with other molecules could be used to modify the properties of this compound. For example, co-crystallization with a basic molecule could lead to salt formation and altered solubility.
Single Crystal X-ray Diffraction: This technique is essential for determining the precise three-dimensional arrangement of molecules in the crystalline state, providing invaluable information for understanding intermolecular interactions. mdpi.com
Table 5 lists potential intermolecular interactions that could be targeted in the crystal engineering of this compound.
Q & A
Q. What are the recommended synthetic routes for N-ethylbenzoxazine-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzoxazine-carboxylic acid derivatives typically involves condensation reactions between phenolic compounds and amines, followed by cyclization. For N-ethyl-substituted analogs, ethylamine or ethylating agents (e.g., ethyl bromide) can introduce the ethyl group. Optimization may include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Gradual heating (80–120°C) to prevent side reactions like over-alkylation .
Q. What spectroscopic techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ethyl group integration and benzoxazine ring protons (e.g., aromatic protons at δ 6.5–7.5 ppm, ethyl CH₃ at δ 1.2–1.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Infrared Spectroscopy (IR) : Carboxylic acid C=O stretching (~1700 cm⁻¹) and benzoxazine ring vibrations (~1500 cm⁻¹) .
Q. How to design in vitro experiments to assess the antioxidant potential of this compound?
- Methodological Answer :
- DPPH/ABTS Assays : Measure radical scavenging activity at concentrations of 10–100 μM, using ascorbic acid as a positive control.
- Cell-based assays : Treat human fibroblasts with the compound (1–50 μM) and quantify ROS reduction via fluorescence probes (e.g., DCFH-DA) .
- Data normalization : Express activity as IC₅₀ values relative to baseline oxidative stress levels .
Q. What are common pitfalls in the purification of this compound, and how to mitigate them?
- Methodological Answer :
- Challenge : Co-elution of byproducts during column chromatography.
- Solution : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) and monitor fractions via TLC.
- Recrystallization : Employ ethanol/water mixtures to isolate crystalline product .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of this compound in ring-closing reactions?
- Methodological Answer :
- Modeling : Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate transition-state energies for cyclization.
- Reactivity descriptors : Analyze Fukui indices to identify nucleophilic/electrophilic sites on the benzoxazine ring .
- Validation : Compare computed activation energies with experimental kinetic data .
Q. What strategies resolve contradictory data in the biological activity assays of benzoxazine derivatives?
- Methodological Answer :
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to evaluate inter-assay variability (e.g., IC₅₀ discrepancies between DPPH and cell-based assays) .
- Dose-response refinement : Test narrower concentration ranges (e.g., 5–20 μM) to identify subtle activity thresholds.
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods .
Q. What role do substituent effects play in the stability of this compound under physiological conditions?
- Methodological Answer :
- Hydrolytic stability : Conduct pH-dependent degradation studies (pH 2–9, 37°C) to assess carboxylic acid deprotonation and ring-opening kinetics.
- Substituent impact : Compare half-lives with analogs (e.g., N-methyl or unsubstituted derivatives) to quantify ethyl group steric effects .
- Computational modeling : Simulate solvation effects using COSMO-RS to predict solubility and stability .
Q. How to employ tandem mass spectrometry (MS/MS) to identify degradation products of this compound in metabolic studies?
- Methodological Answer :
- Fragmentation patterns : Use Q-TOF MS with collision-induced dissociation (CID) to trace m/z shifts corresponding to decarboxylation (-44 Da) or ring cleavage.
- Metabolite annotation : Cross-reference fragmentation data with databases like MassBank (e.g., EA091604 for epoxide-related metabolites) .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
